
Tungstic acid
Overview
Description
Tungstic acid, also known as tungsten trioxide or WO3, is an inorganic compound of tungsten and oxygen. It is a white solid and insoluble in water but soluble in acids and alkalis. It is used in many industrial and commercial applications, such as catalysts, pigments, and flame retardants. In addition, this compound has been studied for its potential use in scientific research and laboratory experiments.
Scientific Research Applications
Petroleum Processing and Petrochemicals
Tungstic acid has significant applications in petroleum processing and petrochemicals, especially as a catalyst. It is involved in processes like hydrocracking, hydrofining, catalytic oxidation, and acidic catalysis. These applications are crucial for environmentally friendly petroleum processing and petrochemicals, and for the development of fine tungsten processing (Du Ze, 2003). Additionally, tungstic catalysts are widely used in the fine chemical industry, environmental protection, petroleum refining, and production of petroleum and natural gas chemicals (Tu Hui-ping, 2008).
Chemical Synthesis
This compound serves as a low-cost and readily available heterogeneous catalyst in chemical synthesis. For example, it is used in synthesizing 3,3-bis(1H-indol-3-yl)indolin-2-one derivatives from indoles. The synthesis under this compound catalysis offers several advantages, such as mild conditions, simple work-up, and recyclability of the catalyst (G. Patel & Pradeep Deota, 2013).
Nanotechnology and Material Science
This compound has been used to synthesize various hollow structures like spheres, nanotubes, and boxes, which have potential applications in energy storage, catalysis, and biotechnology. These structures are produced via a solvothermal method, with factors like reaction temperature and pH value influencing their morphology and size (Zhi-gang Zhao & M. Miyauchi, 2009).
Electrochemistry
In electrochemistry, this compound has been used to modify electrode surfaces, enhancing their catalytic activity for reactions like the hydrogen evolution reaction. This application spans various materials including gold, tungsten, mercury, and carbon (B. Keita & L. Nadjo, 1988). Moreover, this compound-hydrogen peroxide solutions have been explored for creating electrodeposited tungsten oxide films for electrochromic devices (K. Yamanaka, 1987).
Environmental Analysis
This compound techniques have been automated for analyzing NH3 and HNO3 concentrations in the ambient air, offering a simple and cost-effective design for environmental monitoring (P. Gailey, W. McClenny, R. Braman, T. Shelley, 1983).
Biomedical Applications
Though you requested to exclude drug-related applications, it's worth mentioning that this compound has been used in the past for research in neurology and epilepsy, specifically as an agent to induce epileptogenic effects for experimental studies (J. A. Kusske, A. Wyler, A. Ward, 1974).
Mechanism of Action
Target of Action
Tungstic acid, also known as orthothis compound (H2WO4), primarily interacts with metal ions and forms salts called tungstates. These tungstates serve as its targets. The classical name for this acid is ‘acid of wolfram.’ It was discovered by Carl Wilhelm Scheele in 1781 .
Mode of Action
This compound doesn’t directly interact with biological molecules like proteins or enzymes. Instead, it acts as a catalyst in various chemical reactions. For example, it efficiently catalyzes the oxidation of terpene alcohols to carbonylic products (ketones and aldehydes) using hydrogen peroxide as an oxidant . Its mode of action involves facilitating chemical transformations rather than binding to specific cellular targets.
Biochemical Analysis
Biochemical Properties
Tungstic acid plays a significant role in biochemical reactions, particularly as a catalyst in oxidation processes. It efficiently catalyzes the oxidation of terpene alcohols, such as borneol, geraniol, and nerol, to carbonylic or epoxide products in the presence of hydrogen peroxide . The interaction of this compound with hydrogen peroxide results in the formation of reactive oxygen species, which facilitate the oxidation reactions. Additionally, this compound interacts with various enzymes and proteins, enhancing their catalytic activity in specific biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in oxidative stress responses, leading to changes in cellular redox states . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by altering their active sites or by inducing conformational changes . For example, this compound has been shown to inhibit certain phosphatases, leading to the accumulation of phosphorylated proteins and subsequent changes in cellular signaling pathways. Additionally, this compound can affect gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific enzymes and signaling pathways.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been observed to enhance certain biochemical reactions without causing significant toxicity . At high doses, this compound can induce adverse effects, including oxidative stress, cellular damage, and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and redox regulation. It interacts with enzymes such as catalase and peroxidase, enhancing their activity and promoting the breakdown of reactive oxygen species . This compound can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The distribution of this compound within cells can influence its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize to the mitochondria, where it interacts with mitochondrial enzymes and influences cellular respiration . Additionally, this compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals, enhancing its biochemical activity in those regions.
Properties
IUPAC Name |
dihydroxy(dioxo)tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.2O.W/h2*1H2;;;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPGARWFYBADJI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[W](=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2WO4, H2O4W | |
| Record name | Tungstic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tungstic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Tungstate (WO42-), hydrogen (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7783-03-1 | |
| Record name | Tungstic(VI) acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungstate (WO42-), hydrogen (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydrogen wolframate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TUNGSTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4D6K0RX2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of tungstic acid?
A1: this compound exists in hydrated forms. The most common are this compound dihydrate (H4WO5) and this compound monohydrate (H2WO4) [, ].
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Several spectroscopic techniques are commonly employed, including:
- FT-Raman and 13C NMR: Useful for analyzing the structure of organic/inorganic hybrids incorporating this compound [, ].
- 29Si NMR: Provides insights into the inorganic network of this compound-based hybrids, particularly Si-O-W bond formation [, ].
- XRD (X-ray Diffraction): Used to identify the crystalline phases present in this compound samples [, ].
- UV-Vis Spectroscopy: Helps study the photochromic properties of this compound and related compounds [, ].
Q3: Is this compound stable under ambient conditions?
A3: this compound monohydrate (H2WO4) is considered a stable photocatalyst for water oxidation under visible light [].
Q4: What happens to this compound at different pH levels?
A4: The reduction degree of the decatungstate anion, formed from this compound, is related to the solution's pH. At high pH, a one-electron reduced form is primarily observed, while at low pH, a two-electron reduced form dominates [].
Q5: What are some notable catalytic applications of this compound?
A5: this compound serves as a catalyst in various reactions, including:
- Oxidation of Cyclohexanone to Adipic Acid: this compound, especially in the presence of citric acid [] or organic additives like resorcinol [], can catalyze this reaction effectively.
- Esterification of n-butyl gallate: this compound exhibits good catalytic activity in this reaction, even surpassing the performance of phosphomolybdic acid [].
- Synthesis of 2-amino-4H-chromenes: this compound functionalized mesoporous SBA-15 (TAFMC-1) acts as a heterogeneous catalyst in the one-pot synthesis of these compounds in an aqueous medium [].
- Photocatalytic Water Oxidation: Both this compound monohydrate and dihydrate demonstrate stable photocatalytic activity for water oxidation under visible light, especially in the presence of Fe3+ as an electron acceptor [].
Q6: How does the addition of organic additives influence this compound catalysis?
A6: Organic additives can significantly impact this compound's catalytic activity. For instance, in the oxidation of cyclohexanone to adipic acid, additives like resorcinol [] and 2-aminophenol [] enhance both the yield and purity of adipic acid. This improvement is attributed to the combined acidic and coordination effects of these additives.
Q7: Can this compound-based catalysts be reused?
A7: Yes, studies show that this compound catalysts often demonstrate reusability. For example, in the oxidation of cyclohexene to adipic acid, the filtrate containing phosphothis compound can be concentrated and reused multiple times with sustained catalytic activity []. Similarly, this compound-sulfosalicylic acid and this compound-oxalic acid catalysts retain significant activity even after five cycles of use [].
Q8: Have computational methods been applied to study this compound?
A8: Yes, density functional theory (DFT) calculations have been used to explore the reaction mechanism involving this compound. For instance, DFT helped investigate the interaction of this compound with α1-receptor blocker drugs, shedding light on the formation of ion-association complexes [].
Q9: What analytical techniques are relevant for this compound analysis?
A9: Inductively coupled plasma atomic emission spectrometry (ICP-AES) is a valuable technique for determining trace elements in this compound samples, especially after matrix separation using methods like this compound precipitation [].
Q10: How stable are this compound solutions?
A10: The stability of this compound solutions can be enhanced by doping with TiO2, MoO3, and polyethylene oxide (PEO). Such four-member doped this compound sols exhibit excellent stability, remaining viable for over two months at room temperature [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



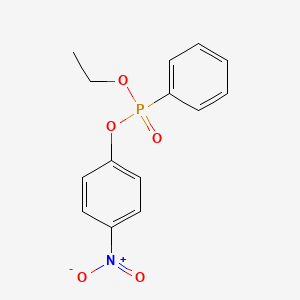

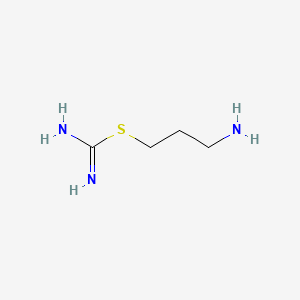


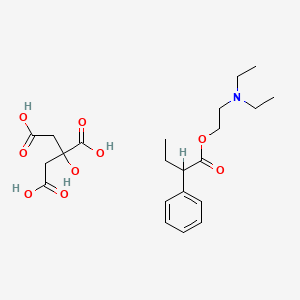
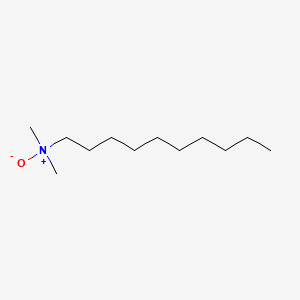

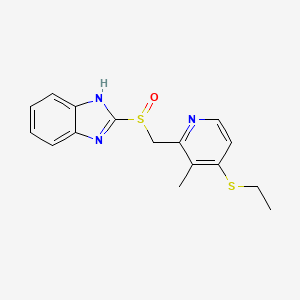
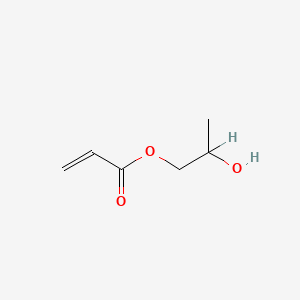

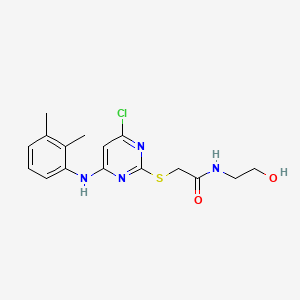
![Methyl 13-(11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1219569.png)
